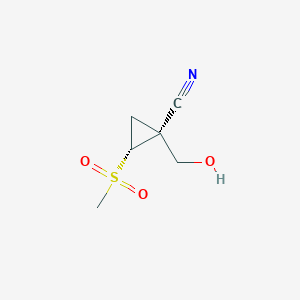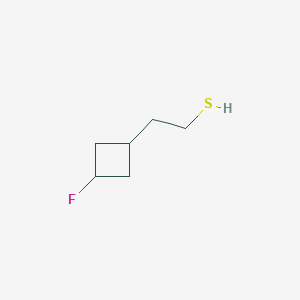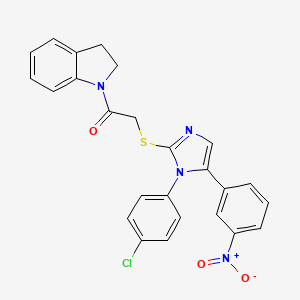![molecular formula C19H24N4O4 B2655460 N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine CAS No. 1013751-53-5](/img/structure/B2655460.png)
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine” is a complex organic molecule. It contains an indole moiety, which is a heterocyclic compound that consists of a five-membered ring fused to a six-membered ring, one of which is a nitrogen atom . The indole moiety is known to be present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors, making it useful in the development of new derivatives .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of compounds similar to “this compound” have been synthesized . These compounds were evaluated for their in vitro antiproliferative activities against various cancer cell lines .Mécanisme D'action
Orientations Futures
The compound “N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine” and its derivatives have potential for further development, particularly as inhibitors of tubulin polymerization . This suggests that they could be potential agents for the treatment of diseases where tubulin polymerization plays a key role, such as cancer.
Propriétés
IUPAC Name |
(2S)-2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13(18(25)26)21-19(27)23-10-8-22(9-11-23)17(24)7-6-14-12-20-16-5-3-2-4-15(14)16/h2-5,12-13,20H,6-11H2,1H3,(H,21,27)(H,25,26)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNZKURGBBWQGZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)



![Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2655390.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)

![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)